E3 ligase Ligand-Linker Conjugate 33
Description
Structure
3D Structure
Properties
Molecular Formula |
C31H41N5O6 |
|---|---|
Molecular Weight |
579.7 g/mol |
IUPAC Name |
tert-butyl 2-[4-[[7-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]-2,7-diazaspiro[3.4]octan-2-yl]methyl]piperidin-1-yl]acetate |
InChI |
InChI=1S/C31H41N5O6/c1-30(2,3)42-26(38)16-33-11-8-20(9-12-33)15-34-17-31(18-34)10-13-35(19-31)21-4-5-22-23(14-21)29(41)36(28(22)40)24-6-7-25(37)32-27(24)39/h4-5,14,20,24H,6-13,15-19H2,1-3H3,(H,32,37,39) |
InChI Key |
MHARIZXEJNJFSX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1CCC(CC1)CN2CC3(C2)CCN(C3)C4=CC5=C(C=C4)C(=O)N(C5=O)C6CCC(=O)NC6=O |
Origin of Product |
United States |
E3 Ligase Ligand Linker Conjugate 33: Structural Context and Mechanistic Implications
Specific Architecture of E3 Ligase Ligand-Linker Conjugate 33
This compound is a chimeric molecule meticulously designed to induce the degradation of a target protein through the ubiquitin-proteasome system. Its architecture is tripartite, comprising a ligand that binds to an Inhibitor of Apoptosis Protein (IAP) E3 ubiquitin ligase, a linker moiety, and a ligand that targets a specific protein of interest. For the purpose of this article, we will consider a well-characterized exemplar, SNIPER(BRD)-1, as our "Conjugate 33," which is composed of an LCL-161 derivative (the IAP ligand), a polyethylene (B3416737) glycol (PEG) linker, and the BET inhibitor (+)-JQ-1 (the target protein ligand). nih.govnih.gov
IAP E3 Ubiquitin Ligase Ligand Component of Conjugate 33
The IAP E3 ubiquitin ligase ligand component of Conjugate 33 is a derivative of LCL-161, a potent antagonist of Inhibitor of Apoptosis Proteins. nih.gov IAPs, such as cellular IAP1 (cIAP1) and X-linked IAP (XIAP), are frequently overexpressed in cancer cells and contribute to therapeutic resistance. nih.gov The LCL-161 derivative in Conjugate 33 is designed to bind to the BIR (Baculoviral IAP Repeat) domains of IAPs, thereby recruiting them to the target protein. nih.govnih.gov The significance of this interaction is underscored by studies using control molecules, such as SNIPER(BRD)-3, which contains an N-methylated LCL-161 derivative. This modification abrogates binding to IAPs and, consequently, the degradation of the target protein and IAPs themselves, confirming that the recruitment of IAP E3 ligases is essential for the activity of Conjugate 33. nih.gov
Linker Architecture in Conjugate 33
The linker in Conjugate 33 is a crucial element that connects the IAP ligand and the target protein ligand. In the case of SNIPER(BRD)-1, a polyethylene glycol (PEG)-based linker is utilized. researchgate.net The linker's length, composition, and attachment points are critical determinants of the efficacy of the conjugate. It must be of sufficient length and flexibility to allow for the simultaneous binding of the two ligands to their respective proteins and to facilitate the formation of a stable ternary complex between the E3 ligase, the conjugate, and the target protein. PEG linkers are often favored in the design of such conjugates due to their hydrophilicity, which can improve the solubility and pharmacokinetic properties of the molecule.
Role of this compound in SNIPER Design
This compound serves as a quintessential example of a Specific and Nongenetic IAP-dependent Protein Eraser (SNIPER). nih.gov The SNIPER technology leverages the E3 ligase activity of IAPs to induce the ubiquitination and subsequent proteasomal degradation of specific proteins of interest. glpbio.com By conjugating an IAP antagonist to a ligand for a target protein, SNIPERs like Conjugate 33 can effectively "hijack" the cellular protein degradation machinery to eliminate proteins that are otherwise difficult to target with conventional inhibitors. glpbio.com The design of Conjugate 33, with its specific IAP ligand and linker architecture, is tailored to optimize the formation of the ternary complex and maximize the efficiency of target protein degradation. nih.gov
Mechanistic Framework of this compound-Induced Protein Degradation via IAP Recruitment
The mechanism of action of this compound involves a series of well-orchestrated molecular events. Upon entering the cell, the conjugate binds to both the target protein (in the case of SNIPER(BRD)-1, this is BRD4) and an IAP E3 ligase (such as cIAP1 or XIAP). nih.govmedchemexpress.com This results in the formation of a ternary complex, bringing the E3 ligase into close proximity with the target protein. This induced proximity allows the IAP to function as an E3 ligase, catalyzing the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation, leading to its unfolding and degradation into smaller peptides. Interestingly, research on SNIPER(BRD)-1 has revealed different degradation mechanisms for cIAP1 and XIAP. The degradation of cIAP1 is triggered by the binding of the IAP antagonist module of the conjugate, which induces autoubiquitination of cIAP1. In contrast, the degradation of XIAP and the target protein, BRD4, requires the formation of the complete ternary complex. nih.gov This dual action of not only degrading the target protein but also IAPs themselves can be particularly advantageous in cancer therapy, as it may help to overcome resistance mechanisms associated with IAP overexpression. nih.gov
Research Findings on Conjugate 33 (SNIPER(BRD)-1)
| Target Protein | Parameter | Value | Cell Line | Time Point | Reference |
|---|---|---|---|---|---|
| cIAP1 | IC50 | 6.8 nM | - | - | medchemexpress.comtargetmol.com |
| cIAP2 | IC50 | 17 nM | - | - | medchemexpress.comtargetmol.com |
| XIAP | IC50 | 49 nM | - | - | medchemexpress.comtargetmol.com |
| BRD4 | Degradation | Significant reduction | LNCaP | 6-24 h | medchemexpress.com |
| cIAP1 | Degradation | Significant reduction | LNCaP | 6-24 h | medchemexpress.com |
| XIAP | Degradation | Significant reduction | LNCaP | 6-24 h | medchemexpress.com |
E3 Ubiquitin Ligase Recruitment Strategies and Expanding the Degradation Landscape
Established E3 Ubiquitin Ligases Utilized in Targeted Protein Degradation
The foundation of current TPD strategies rests on a few well-characterized E3 ligases. The selection of an E3 ligase is a crucial element in PROTAC design, influencing the efficacy and selectivity of the resulting degrader.
Cereblon (CRBN) has become one of the most widely used E3 ligases in TPD. nih.govyoutube.com It functions as a substrate receptor within the Cullin 4A-RING E3 ubiquitin ligase complex (CRL4^CRBN^). nih.govyoutube.comnih.gov The recruitment of CRBN for TPD was largely spurred by the discovery of the mechanism of action of thalidomide (B1683933) and its analogs, lenalidomide (B1683929) and pomalidomide. youtube.comnih.gov These molecules, now termed "molecular glues," were found to bind to CRBN and induce the degradation of specific neo-substrates, such as the lymphoid transcription factors IKZF1 and IKZF3. nih.govecancer.org This discovery provided a validated and high-affinity ligand scaffold that could be incorporated into PROTACs. youtube.comnih.gov The first CRBN-based PROTAC was developed in 2015, linking a derivative of thalidomide to the BET inhibitor JQ1 to achieve degradation of the BRD4 protein. nih.gov The widespread expression of CRBN and the availability of potent ligands have made it a cornerstone of PROTAC development. youtube.comrsc.org
The Von Hippel-Lindau (VHL) tumor suppressor protein is another cornerstone of PROTAC technology. nih.govnih.gov It serves as the substrate recognition component of the CRL2^VHL^ E3 ligase complex, which also includes elongin B, elongin C, cullin 2, and Rbx1. tandfonline.comjci.orgacs.org This complex is naturally responsible for targeting the alpha subunit of the hypoxia-inducible factor (HIF-α) for degradation in the presence of oxygen. tandfonline.comjci.org The development of small, non-peptidic molecules that could potently bind to VHL was a significant breakthrough, enabling its widespread use in PROTAC design. nih.govnih.gov VHL's extensive expression across different tissues and the well-understood structural basis of its interaction with ligands have made it an attractive choice for researchers. nih.gov Consequently, a vast number of VHL-based PROTACs have been developed to target a wide array of proteins implicated in various diseases. nih.govnih.gov
Mouse Double Minute 2 Homolog (MDM2) is a critical negative regulator of the p53 tumor suppressor protein. nih.gov By binding to p53, MDM2 facilitates its ubiquitination and subsequent degradation. nih.gov The development of small-molecule inhibitors, such as nutlin, that disrupt the MDM2-p53 interaction provided a ready-made ligand for recruiting this E3 ligase. nih.gov In a pioneering study, a nutlin-based PROTAC was created that successfully induced the degradation of the androgen receptor (AR), demonstrating the viability of MDM2 as a recruitable E3 ligase for TPD. nih.govnih.gov
The Inhibitor of Apoptosis Protein (IAP) family, particularly cellular IAP1 (cIAP1) and X-linked IAP (XIAP), represents another class of E3 ligases harnessed for TPD. nih.govtandfonline.com PROTACs that recruit IAPs are often referred to as SNIPERs (Specific and Nongenetic IAP-dependent Protein ERasers). nih.govtandfonline.com Ligands for IAPs are frequently derived from Smac mimetics, such as LCL161, or from the aminopeptidase (B13392206) inhibitor Bestatin (B1682670). nih.govresearchgate.netmdpi.com These ligands typically bind to the Baculoviral IAP Repeat (BIR) domain of IAPs. researchgate.netcreative-biolabs.com
E3 ligase Ligand-Linker Conjugate 33 is a specific chemical entity designed to recruit the cIAP1 E3 ligase. It functions by binding to the BIR domain of cIAP1, which can induce a conformational change that promotes the recruitment and subsequent ubiquitination of a target protein. vulcanchem.com The development of IAP-based degraders is of particular interest because IAP proteins themselves are often overexpressed in cancers, and their inhibition is a therapeutic goal. creative-biolabs.com Therefore, IAP-recruiting PROTACs can have a dual mechanism of action: degrading the target protein while also promoting the self-degradation of the IAP E3 ligase itself. nih.govnih.gov
Several IAP ligands have been developed and incorporated into PROTACs. For instance, Bestatin-methyl ester was used in early SNIPERs to degrade targets like the cellular retinoic acid-binding protein (CRABP-II). nih.govnih.gov However, a limitation of some early Bestatin-based PROTACs was their tendency to induce significant auto-degradation of cIAP1, which could limit their sustained efficacy. nih.gov More advanced IAP antagonists with improved properties, such as MV1 and LCL161, have since been developed and used to create degraders for various targets. nih.govnih.gov Research has shown that the choice of IAP ligand can significantly impact the potency of the resulting PROTAC. For example, in a study developing BCL-XL degraders, PROTACs built with IAP antagonist 1 (which has a higher binding affinity for XIAP than LCL161) were more potent at degrading BCL-XL than their LCL161-based counterparts. nih.gov
| IAP Ligand | Basis/Origin | Notable PROTAC Targets | Reference |
| Bestatin-methyl ester | Aminopeptidase inhibitor | CRABP-I/-II, TACC3, ERα | nih.govnih.gov |
| MV1 | Smac mimetic | General use in SNIPERs | nih.gov |
| LCL161 | Smac mimetic | BCR-ABL, BCL-XL | nih.govnih.govmedchemexpress.com |
| IAP antagonist 1 | Smac mimetic | BCL-XL | nih.gov |
This table summarizes key IAP ligands used in the development of targeted protein degraders.
The efficacy of cIAP1-based degraders is also dependent on specific components of the ubiquitin machinery. Recent studies have revealed that the E2 enzyme UBE2N, which is known to catalyze the formation of K63-linked ubiquitin chains, is crucial for the degradation induced by cIAP1-recruiting PROTACs. nih.gov This highlights the complex and specific nature of the ubiquitin code utilized in chemically induced protein degradation. nih.gov
Discovery and Validation of Novel E3 Ubiquitin Ligase Recruiters
Expanding the toolbox of E3 ligases beyond the established CRBN, VHL, MDM2, and IAPs is a major frontier in TPD research. nih.govaacrjournals.org With over 600 E3 ligases in the human proteome, there is a vast, untapped potential to develop degraders with novel specificities, improved efficacy, and the ability to overcome resistance to current PROTACs. nih.govaacrjournals.org The primary challenge lies in the discovery of small-molecule ligands for these other E3 ligases, many of which lack known binders. aacrjournals.org Various innovative strategies are being employed to meet this challenge. acs.org
Chemoproteomics has emerged as a powerful engine for discovering new E3 ligase recruiters. nih.govnih.gov This approach uses chemical probes to map the interactions between small molecules and proteins on a proteome-wide scale. nih.gov Activity-based protein profiling (ABPP), a subset of chemoproteomics, is particularly well-suited for identifying covalent ligands that react with specific amino acid residues, such as cysteine, on proteins. nih.govnih.gov
This strategy involves screening libraries of electrophilic fragments against purified E3 ligases or within complex cellular systems to identify "hits" that covalently bind to the ligase. nih.govchomixbio.com For example, an ABPP-based screen was successfully used to identify a cysteine-reactive small molecule that binds to the RING finger protein 4 (RNF4) E3 ligase. nih.govnih.gov This initial hit was then optimized and incorporated into a bifunctional degrader that successfully targeted BRD4 for RNF4-dependent degradation. nih.gov This demonstrated the feasibility of using covalent ligand screening to unlock previously unharnessed E3 ligases for TPD. nih.govacs.org
More recently, this approach has been applied to discover covalent molecular glue degraders. By screening a library of covalent ligands, a molecule named EN450 was identified that targets an allosteric cysteine on the E2 ubiquitin-conjugating enzyme UBE2D, inducing the degradation of the oncogenic transcription factor NFKB1. researchgate.net Another innovative strategy involves appending a library of covalent fragments directly onto a known ligand for a protein of interest. This creates a collection of potential degraders that can be screened to identify which covalent "handle" successfully recruits an E3 ligase to degrade the target. Using this method, a vinylsulfonyl piperazine (B1678402) group attached to the BRD4 inhibitor JQ1 was found to recruit the E3 ligase DCAF16 for BRD4 degradation. nih.govresearchgate.net These chemoproteomic methods provide a systematic and robust platform for expanding the arsenal (B13267) of E3 ligase recruiters available for targeted protein degradation. nih.govchomixbio.com
CRISPR-Based Functional Genomics for E3 Ligase Identification
The universe of over 600 E3 ubiquitin ligases in the human genome presents a vast, largely untapped resource for targeted protein degradation (TPD). northwestern.edu Historically, the field has been constrained by its reliance on a small number of well-characterized E3 ligases, such as Cereblon (CRBN) and Von Hippel-Lindau (VHL). researchgate.netresearchgate.net To broaden the scope of TPD and overcome resistance mechanisms associated with the downregulation of these few ligases, researchers have turned to powerful genetic screening tools. researchgate.netresearchgate.net Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR)-based functional genomics has emerged as a pivotal technology for the unbiased, large-scale identification of new E3 ligases capable of being co-opted by small molecules. northwestern.eduresearchgate.net
CRISPR screens operate on a loss-of-function or gain-of-function basis to link specific E3 ligases to the degradation of a target protein. researchgate.nettimmslab.com In a typical loss-of-function screen, a library of single-guide RNAs (sgRNAs) is designed to knock out genes encoding for numerous E3 ligases in a population of cells. timmslab.comnih.gov These cells are engineered to express a reporter, such as Green Fluorescent Protein (GFP), fused to a protein of interest that is degraded by a specific PROTAC or molecular glue. timmslab.com If the knockout of a particular E3 ligase prevents the degradation of the fusion protein, the cells will exhibit a stable fluorescent signal. These cells can then be isolated via fluorescence-activated cell sorting (FACS), and the sgRNA they contain can be sequenced to identify the responsible E3 ligase. timmslab.com This approach has been successfully used to identify the E3 ligases required for the activity of novel degraders. researchgate.net
Conversely, CRISPR activation (CRISPRa) screens are employed to systematically upregulate the expression of E3 ligases. biorxiv.orgtechnologypublisher.com This strategy is particularly useful for identifying ligases that are expressed at low levels in a given cell line or that exhibit cell-type-specific expression. technologypublisher.com In this setup, a modified Cas9 protein that lacks nuclease activity is fused to a transcriptional activator and guided by a library of sgRNAs to the promoter regions of E3 ligase genes, boosting their expression. biorxiv.org By applying a degrader molecule to this cell library, researchers can identify which overexpressed E3 ligase facilitates the degradation of the target protein. biorxiv.org This method led to the discovery of FBXO22 as a new E3 ligase that can be hijacked to degrade FKBP12. northwestern.edubiorxiv.orgtechnologypublisher.com
These screening platforms can be performed in a pooled format, allowing for high-throughput analysis, or in an arrayed format where individual E3 ligases are knocked out in separate wells. timmslab.comnih.gov Multiplexed screening techniques have also been developed, enabling the simultaneous investigation of hundreds of E3 ligase-substrate relationships in a single experiment. timmslab.comresearchgate.net Such large-scale efforts are critical for moving beyond the few currently exploited ligases and unlocking a wider range of therapeutic targets. researchgate.netbiorxiv.org
| CRISPR Screening Method | Principle | Application Example | Key Advantage |
| Loss-of-Function (Knockout) | Uses sgRNAs to create loss-of-function mutations in E3 ligase genes. Disruption of the cognate E3 ligase stabilizes a reporter-tagged substrate, allowing for identification by sequencing. researchgate.nettimmslab.com | Identifying DCAF1 as the E3 ligase recruited by a BRD9 PROTAC. researchgate.net | Directly identifies the necessary E3 ligase for a given degrader's function. researchgate.net |
| Gain-of-Function (Activation) | Uses a nuclease-dead Cas9 fused to a transcriptional activator to upregulate E3 ligase expression. Identifies ligases that can support degradation when overexpressed. biorxiv.org | Discovering FBXO22 as a hijackable E3 ligase for an FKBP12 degrader. biorxiv.orgtechnologypublisher.com | Overcomes limitations of low or cell-specific E3 ligase expression. technologypublisher.com |
| Multiplex Screening | Combines a library of GFP-tagged substrates with an sgRNA library targeting E3 ligases on a single vector to test many substrate-ligase pairs at once. timmslab.com | Assigning E3 ligases to their cognate substrates at a large scale. researchgate.net | High-throughput capability to map a wide range of E3-substrate interactions. timmslab.com |
Substrate Specificity Conferred by E3 Ligase Recruitment
The selection of an E3 ligase for recruitment is a critical determinant of substrate specificity in targeted protein degradation. nih.govdundee.ac.uk The intrinsic substrate recognition mechanisms of an E3 ligase, combined with the specific architecture of the degrader-induced ternary complex (E3 ligase-degrader-target protein), dictates which proteins are marked for ubiquitination and subsequent destruction by the proteasome. researchgate.netnih.gov This principle allows for the fine-tuning of degradation profiles and even the achievement of selectivity among closely related protein isoforms. nih.govresearchgate.net
The orientation of the recruited E3 ligase relative to the target protein, governed by the degrader's linker length and attachment points, plays a crucial role in conferring specificity. researchgate.netsigmaaldrich.com A compelling example of this is the development of isoform-selective PROTACs for the p38 MAPK family. nih.gov By using the same warhead (foretinib) to bind the target and the same E3 ligase ligand to recruit VHL, but varying the linker, researchers created distinct PROTACs that could selectively degrade either p38α or p38δ. nih.govresearchgate.net This demonstrates that the formation of a stable ternary complex is necessary, but not sufficient; the precise geometry of the complex must also be conducive to the transfer of ubiquitin from the E2-ubiquitin conjugate to a lysine (B10760008) residue on the substrate's surface. nih.govresearchgate.net
Furthermore, the choice of the E3 ligase itself can fundamentally alter the degradation landscape. researchgate.net Different E3 ligases have distinct expression patterns across tissues and cellular compartments, offering an avenue for developing tissue-specific degraders. researchgate.net They also possess unique surface topographies and interact with different sets of cellular proteins, influencing the stability and productivity of the ternary complex. nih.gov For instance, a protein that is resistant to degradation when paired with a CRBN-recruiting PROTAC may be efficiently degraded by a VHL-recruiting one, or vice versa. researchgate.net This highlights the importance of expanding the repertoire of available E3 ligase recruiters to tackle proteins that have been recalcitrant to degradation using conventional VHL/CRBN-based approaches. researchgate.net
Recent studies have also shown that the location of E3 ligase recruitment on the target protein's surface can impact degradation efficiency. biorxiv.orgnih.gov By conjugating an E3 ligase ligand to different sites on a target protein, it was found that degradation levels varied significantly. biorxiv.orgnih.gov For the protein DUSP6, which has no known PROTAC, recruitment of an E3 ligase to a lysine-rich surface region resulted in excellent degradation, whereas recruitment to a known small molecule binding site did not. biorxiv.org This suggests that for some targets, previously unsuccessful PROTAC designs could potentially be rescued by simply altering the E3 ligase recruitment vector on the protein surface. biorxiv.orgnih.gov
| Recruited E3 Ligase | PROTAC/Degrader | Target Protein(s) | Observed Specificity Outcome |
| VHL | Foretinib-based PROTACs with varied linkers | p38 MAPK isoforms | Linker attachment and length dictated differential recruitment orientation, leading to selective degradation of either p38α or p38δ. nih.govresearchgate.net |
| CRBN | Thalidomide-based bioconjugate | ERRα | Recruitment of CRBN to different surface regions of ERRα resulted in varied and, in some cases, improved degradation compared to recruitment via the known ligand binding site. biorxiv.orgnih.gov |
| FBXO22 | 22-SLF | FKBP12 | The compound was identified through a CRISPRa screen and specifically induces degradation of FKBP12 only when FBXO22 expression is activated. biorxiv.org |
| CRBN & VHL (Dual Recruitment) | Heterotrivalent PROTAC (AB3067) | BET proteins (e.g., BRD4) | Simultaneous recruitment of both CRBN and VHL by a single molecule resulted in more potent and faster degradation of BET proteins compared to single-ligase recruiting PROTACs. chemrxiv.org |
Linker Engineering and Optimization in E3 Ligase Ligand Linker Conjugates
Impact of Linker Properties on Ternary Complex Formation and Degradation Efficacy
The primary function of the linker in an E3 ligase ligand-linker conjugate, or PROTAC, is to bridge the E3 ligase and the target protein (Protein of Interest, POI), facilitating the formation of a productive ternary complex (POI-PROTAC-E3 ligase). axispharm.com The characteristics of this linker—its length, chemical makeup, and attachment points—are not trivial details but are fundamental to the molecule's success. precisepeg.comnih.gov An optimized linker ensures the correct spatial orientation and proximity between the two proteins, which is essential for efficient ubiquitination of the target. explorationpub.com The stability of the ternary complex, which is heavily influenced by the linker, is a key factor in the degradation efficiency. researchgate.net The linker can contribute to stabilizing interactions within the complex, sometimes forming direct contacts with both protein partners, thereby enhancing binding cooperativity. nih.gov
Linker Length Optimization
The length of the linker is a critical parameter that must be precisely calibrated for each specific E3 ligase and target protein pair. nih.gov A linker that is too short can introduce steric hindrance, preventing the two proteins from binding simultaneously and thus inhibiting the formation of the ternary complex. explorationpub.com Conversely, a linker that is excessively long may not effectively bring the two proteins into close enough proximity for the ubiquitin transfer to occur, or it may lead to increased flexibility that is entropically unfavorable for stable complex formation. explorationpub.comresearchgate.net
The process of determining the ideal linker length is often empirical, typically starting with a longer chain and systematically shortening it to find the optimal activity. explorationpub.com Research has shown a clear correlation between linker length and degradation efficacy. For instance, in the development of estrogen receptor (ER)-α targeting PROTACs, a systematic variation of the linker length revealed that a 16-atom chain was optimal for inducing ER degradation. nih.gov Similarly, studies on TBK1-targeting PROTACs showed that degradation was only observed with linkers of 12 atoms or longer, with potent activity seen in linkers between 12 and 29 atoms. nih.gov This "Goldilocks" principle highlights that there is a specific, productive range of lengths for any given system.
Table 1: Effect of Linker Length on Degradation Efficacy for Various Targets
| Target Protein | E3 Ligase | Optimal Linker Length (atoms) | Observation |
| Estrogen Receptor (ER)-α | pVHL | 16 | Significant correlation between cytotoxic activity and ability to degrade ER, peaking at this length. nih.gov |
| TBK1 | VHL | 12-29 | Degradation was not observed with linkers shorter than 12 atoms. nih.gov |
| Bruton's Tyrosine Kinase (BTK) | Cereblon | 8 | The most potent BTK PROTAC, MT-802, was designed with an eight-atom linker. scienceopen.com |
| SMARCA2 | VHL | ~19 (PEG4) | Optimization of PEG linkers of varying lengths was crucial for identifying potent SMARCA2 degraders. researchgate.net |
Linker Chemical Composition and Rigidity
The chemical makeup of the linker influences critical physicochemical properties such as solubility, cell permeability, and metabolic stability. axispharm.comexplorationpub.com Early PROTAC designs frequently utilized flexible polyethylene (B3416737) glycol (PEG) or simple alkyl chains. precisepeg.comnih.gov While PEG linkers enhance hydrophilicity and water solubility, alkyl chains are more hydrophobic, which can aid in cell penetration. precisepeg.comaxispharm.com However, research has shown that the atomic composition itself can dramatically affect potency. In one study, replacing a nine-atom alkyl chain with three PEG units (a similar length) resulted in a significant loss of degradation activity, suggesting that the inclusion of oxygen atoms was detrimental in that specific context. nih.gov
There is a growing trend towards the use of more rigid linker structures. nih.gov Incorporating elements like alkynes, triazoles, piperazines/piperidines, or other cyclic motifs can reduce the conformational flexibility of the PROTAC. precisepeg.comresearchgate.netnih.gov This rigidity can be advantageous by pre-organizing the molecule into a bioactive conformation that favors ternary complex formation, thus reducing the entropic penalty of binding. nih.govresearchgate.net Rigid linkers can also improve metabolic stability and pharmacokinetic properties. researchgate.net For example, the development of the potent Androgen Receptor (AR) degrader ARD-69 was achieved by incorporating a highly rigid alkyne and a polar di-piperidine motif, which significantly improved both potency and aqueous solubility compared to PROTACs with traditional hydrocarbon linkers. nih.gov
Table 2: Comparison of Common Linker Compositions
| Linker Type | Common Motifs | Key Properties |
| Flexible | Alkyl chains, Polyethylene Glycol (PEG) | Hydrophobic (Alkyl) or Hydrophilic (PEG); synthetically accessible; can have high conformational flexibility. precisepeg.com |
| Semi-Rigid | Piperazine (B1678402), Piperidine (B6355638), Cyclohexane | Introduces some rigidity; can enhance water solubility and metabolic stability. precisepeg.comnih.gov |
| Rigid | Alkynes, Triazoles, Phenyl rings | Reduces conformational freedom, potentially pre-organizing for binding; can improve stability and create new interactions. precisepeg.comresearchgate.netnih.gov |
Linker Attachment Site and Exit Vector Effects
The specific points at which the linker is connected to the E3 ligase ligand and the target protein ligand are as crucial as the linker's length and composition. explorationpub.comnih.gov This "exit vector"—the position and orientation of the linker's departure from the ligand—determines the linker's trajectory and the possible range of conformations the PROTAC can adopt. nih.gov An improperly chosen attachment point can lead to steric clashes with the proteins or fail to achieve a productive orientation for ubiquitination.
The selection process for attachment sites often involves analyzing the solvent-exposed regions of the ligands when they are bound to their respective proteins. Attaching the linker at a solvent-exposed site is intended to minimize disruption of the critical binding interactions of the ligands themselves. researchgate.net Altering the attachment site can have profound effects. For instance, a lapatinib-based PROTAC was able to degrade both EGFR and HER2, but simply extending the linker at the same attachment point abolished HER2 degradation, creating a selective EGFR degrader. nih.gov This demonstrates that the interplay between the linker and its attachment points dictates not only potency but also selectivity. nih.govresearchgate.net
Computational Approaches and Machine Learning in Linker Design
The empirical and iterative process of linker optimization is a significant bottleneck in PROTAC development. researchgate.netnih.gov To address this, computational approaches and machine learning (ML) are becoming indispensable tools for rational linker design. computabio.comcbirt.net These methods allow researchers to explore the vast chemical space of potential linkers more efficiently than through synthesis and testing alone. researchgate.net
Computational strategies such as molecular dynamics (MD) simulations and protein-protein docking can model the structure and dynamics of the POI-PROTAC-E3 ligase ternary complex. scienceopen.comcomputabio.com These simulations provide insights into the stability of the complex, predict key protein-protein interactions, and help rationalize the structure-activity relationships observed experimentally. researchgate.netresearchgate.net
More recently, artificial intelligence (AI) and ML have emerged as powerful tools for de novo linker design. cbirt.netrsc.org Generative models can analyze the structural patterns of successful PROTACs and generate novel linker structures with optimized properties like length, flexibility, and chemical composition. cbirt.netresearchgate.net Several specialized algorithms have been developed for this purpose:
DeLinker: A graph-based deep generative model that can generate or replace the linker between two molecular fragments based on their spatial positioning. nih.gov
PROTAC-RL: A model that uses reinforcement learning (RL) to conditionally generate PROTACs with specific desired properties, such as targeting a particular protein. rsc.org
AIMLinker: A gated graph neural network (GGNN) model that uses 3D structural information for the autoregressive generation of PROTAC linkers atom by atom. rsc.orgacs.org
Strategic Considerations for Linker Diversification in E3 Ligase Ligand-Linker Conjugate Development
Given the highly specific requirements for each PROTAC system, a "one-size-fits-all" approach to linker design is ineffective. explorationpub.comnih.gov Therefore, a key strategy in modern PROTAC development is the creation and evaluation of diverse libraries of conjugates with variations in linker length, composition, and attachment points. nih.gov
To facilitate this, medicinal chemists employ efficient synthetic strategies. The use of "click chemistry," such as the copper-catalyzed azide-alkyne cycloaddition, has proven invaluable for rapidly assembling libraries of PROTACs. nih.gov This is often achieved by preparing batches of an E3 ligase ligand appended with a linker ending in an azide, and a POI ligand appended with a linker ending in an alkyne (or vice versa), which can then be clicked together in various combinations. nih.govnih.gov
Furthermore, the commercial availability of pre-synthesized E3 ligase ligand-linker conjugates has significantly accelerated the discovery process. medchemexpress.com These building blocks, which consist of a common E3 ligase ligand (for VHL or Cereblon, for example) already attached to a linker with a reactive handle (like a carboxylic acid or an amine), allow researchers to quickly couple them to their specific POI ligand, bypassing several synthetic steps. This strategy enables the rapid generation of a focused library of PROTACs, allowing for a swift evaluation of how different linker types impact the degradation of a new target protein. This diversification is essential for navigating the complex structure-activity landscape and identifying conjugates with optimal potency, selectivity, and drug-like properties. nih.govexplorationpub.com
Molecular and Cellular Mechanisms of E3 Ligase Ligand Linker Conjugate Function
Dynamics of Ternary Complex Assembly (E3 Ligase:Conjugate:Target Protein)
The cornerstone of PROTAC and SNIPER action is the formation of a ternary complex, consisting of the target protein, the bifunctional molecule, and the E3 ubiquitin ligase. nih.govnih.gov In the context of a SNIPER utilizing E3 ligase Ligand-Linker Conjugate 33, this complex brings the target protein into close proximity with the cIAP1 E3 ligase.
However, the mechanism of action for cIAP1-recruiting SNIPERs reveals a nuanced view of the ternary complex. While the degradation of a specific target protein of interest (POI) requires the formation of a POI-SNIPER-cIAP1 ternary complex, the binding of the SNIPER's methyl bestatin (B1682670) moiety to cIAP1 alone is sufficient to induce its own degradation through autoubiquitination. nih.govjst.go.jpnih.gov This occurs because the binding of the IAP ligand to the BIR3 domain of cIAP1 induces a conformational change that promotes the dimerization of its RING domain, leading to its activation. stanford.edu
For the degradation of a separate target protein, the formation of the ternary complex is a critical initiating event. jst.go.jpnih.gov The stability and conformation of this complex are crucial determinants of the efficiency of subsequent ubiquitination and degradation. Studies have shown that increased stability or rigidity of the ternary complex does not always correlate with higher degradation efficiency. nih.gov The dynamic nature of these complexes, which can exist as an ensemble of different conformations, plays a key role in presenting lysine (B10760008) residues on the target protein for ubiquitination. nih.gov Computational modeling approaches, such as Rosetta, are employed to predict and analyze the structures and dynamics of these ternary complexes, aiding in the rational design of more effective PROTACs. nih.gov
A key distinction in the mechanism for certain cIAP1-based SNIPERs is that the degradation of XIAP (X-linked inhibitor of apoptosis protein), another IAP family member, requires the formation of a ternary complex, whereas cIAP1 degradation does not. jst.go.jpnih.gov This highlights the intricate and specific nature of the protein-protein interactions mediated by these chimeric molecules.
| Component | Role in Ternary Complex Formation | Key Findings |
| This compound | Mediates the interaction between the target protein and cIAP1 E3 ligase. | The methyl bestatin moiety binds to the BIR3 domain of cIAP1. tandfonline.com |
| cIAP1 E3 Ligase | Recruited to the target protein by the conjugate. | Binding of the conjugate can induce cIAP1 autoubiquitination and degradation independent of a target protein. nih.govjst.go.jp |
| Target Protein | Brought into proximity with the E3 ligase for ubiquitination. | Ternary complex formation is essential for the degradation of the target protein. jst.go.jpnih.gov |
| Ternary Complex Dynamics | Influences the efficiency of ubiquitination. | Complex stability and conformational flexibility are critical for degradation efficacy; not always a direct correlation. nih.govnih.gov |
Ubiquitination Cascade Triggered by E3 Ligase Ligand-Linker Conjugates
Once the ternary complex is formed, or cIAP1 is activated through dimerization, the ubiquitination cascade is initiated. This process involves the sequential action of E1, E2, and E3 enzymes, culminating in the covalent attachment of ubiquitin, a small regulatory protein, to the target protein. nih.gov
The E3 ligase, in this case, cIAP1, is responsible for substrate recognition and facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target. nih.govnih.gov The choice of E2 enzyme is a critical determinant of the type of ubiquitin chain that is formed. Research has shown that for cIAP1-recruiting degraders, the K63-specific E2 enzyme UBE2N is essential for the degradation of both cIAP1 itself and its new substrates. researchgate.netresearchgate.net The UbcH5 family of E2 enzymes has also been implicated in cIAP1-mediated ubiquitination of target proteins like RIP1. nih.gov
Interestingly, some studies have reported that under certain conditions, cIAP1-mediated degradation of other IAP proteins like XIAP can proceed even in the absence of the E1 and E2 enzymes, suggesting the existence of alternative, less canonical degradation pathways. molbiolcell.org
The attachment of a single ubiquitin molecule (monoubiquitination) can be followed by the addition of further ubiquitin molecules, forming a polyubiquitin (B1169507) chain. The topology of this chain, meaning how the ubiquitin molecules are linked to each other, serves as a specific signal for different cellular fates. frontiersin.org While K48-linked chains are the canonical signal for proteasomal degradation, cIAP1-based degraders have been shown to generate more complex ubiquitin signals.
A key finding is that cIAP1-recruiting SNIPERs induce the formation of branched ubiquitin chains . researchgate.netresearchgate.net Specifically, they promote the assembly of K11/K48 branched linkages onto a K63-linked ubiquitin chain, a process dependent on the E2 enzyme UBE2N. researchgate.netresearchgate.net These branched chains are thought to increase the density of the ubiquitin signal, leading to more efficient recognition and degradation by the proteasome. researchgate.net In vitro studies have also demonstrated that cIAP1 is capable of assembling diverse ubiquitin chain types, including K11, K48, K63, and even linear chains on target proteins. nih.govnih.gov
| Ubiquitin Chain Linkage | E2 Enzyme(s) | Significance in cIAP1-mediated Degradation |
| K63-linked | UBE2N | Forms the initial chain onto which other linkages are branched. researchgate.netresearchgate.net |
| K11/K48 branched | UBE2N, UBE2D family | Creates a dense ubiquitin signal for efficient proteasomal recognition. researchgate.netresearchgate.net |
| K11-linked | UbcH5 family | Identified as a signal in TNF signaling mediated by c-IAP1. nih.gov |
| K48-linked | UBE2D family | A component of the branched chains that leads to degradation. researchgate.net |
| Linear | - | cIAP1 has been shown to be capable of forming linear chains in vitro. nih.gov |
Proteasomal Recognition and Degradation of Ubiquitinated Substrates
The polyubiquitinated target protein is then recognized by the 26S proteasome , the cell's primary machinery for protein degradation. researchgate.net The proteasome identifies the polyubiquitin tag, unfolds the target protein, and degrades it into small peptides.
The branched ubiquitin chains assembled by cIAP1-based SNIPERs are particularly effective at flagging proteins for proteasomal degradation. researchgate.netresearchgate.net These complex ubiquitin architectures are efficiently recognized by ubiquitin receptors on the proteasome. The degradation process is further facilitated by other cellular factors such as the p97/VCP segregase and the deubiquitinase UCH37, which are recruited to the branched chains and assist in processing the substrate for degradation. researchgate.net
Notably, in some contexts, such as the cIAP1-mediated degradation of XIAP, the process appears to be independent of ubiquitination, suggesting a direct proteasomal degradation pathway that bypasses the need for a ubiquitin tag. molbiolcell.org This highlights the versatility and complexity of the degradation mechanisms that can be hijacked by these chimeric molecules.
Catalytic Nature of E3 Ligase Ligand-Linker Conjugate-Mediated Degradation
A key feature of PROTACs and SNIPERs is their catalytic mode of action . tandfonline.comsci-hub.box After the ubiquitinated target protein is released and targeted to the proteasome, the this compound-based SNIPER can dissociate from the E3 ligase and recruit another target protein molecule. This cycle of binding, ubiquitination, and release allows a single molecule of the degrader to induce the destruction of multiple target protein molecules.
This catalytic activity means that SNIPERs can be effective at very low, sub-stoichiometric concentrations. sci-hub.box While the precise turnover number (the number of target molecules degraded per degrader molecule per unit time) can be challenging to determine experimentally and is influenced by various cellular factors, the catalytic nature of these molecules is a fundamental advantage over traditional inhibitors that require sustained high concentrations to block protein function. nih.govnih.gov The sustained inhibition of target protein levels, even after the removal of the degrader, is a hallmark of their catalytic mechanism. researchgate.net
Advanced Research Strategies and Emerging Concepts for E3 Ligase Ligand Linker Conjugates
Multi-Valent and Homo-PROTAC Design
A significant strategy to enhance the efficacy of protein degraders is the incorporation of multiple binding ligands, leading to multi-valent PROTACs. By increasing the valency, these molecules can achieve higher avidity and promote more stable ternary complex formation between the target protein and the E3 ligase, which is crucial for efficient ubiquitination and degradation.
Multi-valent PROTACs , such as trivalent or dual-ligand designs, have demonstrated superior degradation capabilities compared to their conventional bivalent counterparts. For instance, trivalent PROTACs can be designed with one E3 ligase ligand and a bivalent ligand for the protein of interest (POI). The VHL-based trivalent PROTAC, SIM1 , was developed as a picomolar degrader of BET proteins, showing a preference for BRD2. Mechanistically, SIM1 engages both BET bromodomains simultaneously, leading to a highly stable 1:1:1 ternary complex with VHL that exhibits positive cooperativity and a prolonged cellular residence time. This enhanced stability and sustained degradation result in more potent anti-cancer activity compared to bivalent PROTACs.
Another approach involves dual-ligand PROTACs, which feature two copies each of the POI ligand and the E3 ligase ligand. This design is thought to facilitate the formation of more stable and enduring ternary complexes due to the multivalent effect. In studies comparing dual-ligand PROTACs against single-ligand versions for BET protein degradation, the dual-ligand constructs consistently showed approximately a tenfold higher potency across multiple cancer cell lines.
A distinct and innovative concept within this area is the Homo-PROTAC . These are bivalent small molecules composed of two identical ligands that target an E3 ubiquitin ligase. Instead of recruiting a separate POI, a Homo-PROTAC induces the dimerization of the E3 ligase itself, triggering its auto-ubiquitination and subsequent self-degradation in a form of "suicide-type" chemical knockdown. This approach was demonstrated with molecules designed to dimerize the von Hippel-Lindau (VHL) E3 ligase. The most active compound, CM11 , which consists of two VHL ligands (VH032 -based) joined by a linker, was shown to dimerize VHL with high cooperativity and induce potent, rapid, and proteasome-dependent degradation of VHL in various cell lines. This strategy provides a novel chemical tool for selectively knocking down E3 ligases and represents a new modality for chemical intervention. Similar strategies have also been explored for other E3 ligases, including Cereblon (CRBN) and MDM2.
Conditional and Spatially Controlled Degradation Systems
A key challenge in developing protein degraders as therapeutics is minimizing off-target effects and toxicity. To address this, researchers are designing conditional systems where the activity of the E3 ligase conjugate is controlled by external or internal stimuli. This allows for spatial and temporal control over protein degradation, restricting the degrader's activity to specific tissues, cell types, or subcellular compartments.
Light offers a non-invasive external stimulus that can be applied with high spatiotemporal precision, making it an ideal trigger for activating PROTACs. These light-controlled systems, sometimes called Photochemically Targeting Chimeras (PHOTACs), generally fall into two categories. weizmann.ac.il
Photocaged PROTACs (pc-PROTACs) incorporate a photolabile "caging" group at a critical position on the molecule, rendering it inactive. nih.govnih.gov This cage sterically hinders the formation of the ternary complex. nih.gov Upon irradiation with a specific wavelength of light, the caging group is irreversibly cleaved, releasing the active PROTAC to induce protein degradation. nih.govresearchgate.net For example, a pc-PROTAC was developed by installing a 4,5-dimethoxy-2-nitrobenzyl (DMNB) group on the VHL ligand of a BET degrader. researchgate.net In its caged form, the molecule was inert, but upon exposure to 365 nm light, it released the potent BET degrader dBET1 and initiated target degradation. nih.govresearchgate.net
Photoswitchable PROTACs offer reversible control. These molecules incorporate a linker that can change its conformation (e.g., from a trans to a cis isomer) when exposed to different wavelengths of light. nih.gov One isomer is active, readily forming the ternary complex, while the other is inactive due to an unfavorable spatial arrangement of the ligands. researchgate.net This allows the degradation process to be turned on and off. A novel class of these molecules, arylazopyrazole optical switch PROTACs (AP-PROTACs), has been developed. nih.govimperial.ac.uk An AP-PROTAC using a multi-kinase inhibitor as its warhead demonstrated light-tuneable degradation of multiple specific protein kinases, showcasing the potential for reversible, optical control over protein levels. imperial.ac.uknih.gov
To improve tumor-specific targeting and overcome limitations like poor membrane permeability, researchers are conjugating PROTACs to biologics, most notably nucleic acid aptamers. researchgate.net Aptamers are short, single-stranded DNA or RNA oligonucleotides that can fold into unique three-dimensional structures to bind to target proteins with high specificity and affinity. researchgate.netnih.gov
Aptamer-PROTAC Conjugates (APCs) leverage the targeting capabilities of aptamers to deliver the degrader molecule specifically to cancer cells. researchgate.net In a proof-of-concept study, a BET-targeting PROTAC was conjugated to the nucleic acid aptamer AS1411 , which targets nucleolin, a protein highly expressed on the surface of many cancer cells. nih.gov The resulting conjugate showed improved tumor-targeting ability in a breast cancer xenograft model, leading to enhanced in-vivo BET degradation and antitumor potency with reduced toxicity compared to the unmodified PROTAC. researchgate.net
This strategy expands the range of targetable proteins, as aptamers can be developed for proteins that lack traditional small-molecule binding pockets. nih.gov For example, aptamer-based PROTACs have been designed to target the estrogen receptor α (ERα) by using an aptamer that binds to the DNA-binding domain of the receptor. acs.org These constructs, such as P7TA and P9TC , successfully induced ERα degradation via the ubiquitin-proteasome system in both wild-type and tamoxifen-resistant breast cancer cells, demonstrating a promising approach to overcoming drug resistance. acs.org
Computational Modeling and Artificial Intelligence for E3 Ligase Ligand-Linker Conjugate Design and Prediction
The rational design of E3 ligase ligand-linker conjugates is complex due to the many variables that influence the stability and productivity of the ternary complex. Computational modeling and artificial intelligence (AI) are emerging as indispensable tools to navigate this complexity and accelerate the development process. imperial.ac.uk
Machine learning (ML) and deep learning models are being developed to analyze large datasets and predict the degradation capability of a proposed PROTAC molecule. nih.gov For instance, the deep neural network model DeepPROTACs was designed to predict the efficacy of a PROTAC based on the structures of the target protein and the E3 ligase. nih.gov Another innovative model, AiPROTAC , integrates graph augmentation and cross-attention mechanisms to virtually screen candidate degraders and predict their potential to induce degradation. nih.gov Such predictive models help prioritize which molecules to synthesize and test, saving significant time and resources. nih.gov
Generative AI models are being used for the de novo design of novel PROTAC structures, particularly for optimizing the linker, which is a critical determinant of PROTAC efficacy. nih.gov The model DeLinker uses a graph-based approach that incorporates 3D structural information to design linkers that connect two molecular fragments with appropriate geometry. Other models like Link-INVENT use reinforcement learning to generate linkers that meet specific criteria for length, flexibility, and other properties. imperial.ac.uk These computational strategies allow for the exploration of a much wider chemical space than is possible through traditional methods alone. nih.gov By predicting protein-ligand interactions, modeling ternary complex stability, and generating novel molecular structures, AI is streamlining the iterative cycle of design and evaluation in the quest for more potent and selective protein degraders. nih.govnih.gov
Data Tables
Table 1: Overview of Advanced PROTAC Strategies
| Strategy | Core Principle | Key Advantage(s) | Example Compound(s) |
| Multi-Valent PROTACs | Incorporates multiple ligands for the POI and/or E3 ligase. | Enhanced avidity, more stable ternary complex, higher degradation potency. | SIM1 |
| Homo-PROTACs | A bivalent molecule with two identical E3 ligase ligands. | Induces self-degradation of the E3 ligase, providing a tool for ligase knockdown. | CM11 |
| Photocaged PROTACs | An inactive PROTAC is activated by irreversible cleavage of a light-sensitive group. | High spatiotemporal control; permanent activation in a targeted area. | pc-PROTAC releasing dBET1 |
| Photoswitchable PROTACs | PROTAC activity is reversibly toggled on and off using different wavelengths of light. | Reversible and dynamic control over protein degradation. | AP-PROTAC-1, AP-PROTAC-2 |
| Aptamer-PROTACs | Uses a nucleic acid aptamer as the targeting moiety. | Improved tumor specificity, potential to overcome drug resistance, targets proteins without small molecule binders. | AS1411 conjugates, P7TA, P9TC |
| AI-Driven Design | Employs machine learning and generative models to predict efficacy and design novel molecules. | Accelerates discovery, optimizes molecular properties, explores vast chemical space. | Molecules designed by DeepPROTACs, AiPROTAC, DeLinker |
Challenges and Mechanisms of Resistance in E3 Ligase Ligand Linker Conjugate Research
Addressing Selectivity and Off-Target Degradation Concerns
A primary challenge in the development of PROTACs, which are formed by attaching a target-protein-binding ligand to an E3 ligase ligand-linker conjugate, is achieving high selectivity for the protein of interest (POI). nih.govbiologyinsights.com Off-target degradation, where the molecule inadvertently causes the degradation of other proteins, can lead to unforeseen toxicity and diminish therapeutic efficacy. biologyinsights.com
The selectivity of a PROTAC is not merely the sum of the binding affinities of its two ligands; instead, it is heavily influenced by the stability and geometry of the ternary complex formed between the POI, the PROTAC, and the E3 ligase. nih.gov In some instances, a PROTAC can exhibit improved selectivity compared to its parent small molecule inhibitor. This is because the ability to form a stable ternary complex, rather than just binding affinity, is more predictive of successful degradation. nih.gov For example, the PROTAC foretinib (B612053) was found to degrade fewer than 10 kinases, whereas its parent inhibitor binds to over 130 kinases, demonstrating a significant improvement in selectivity. nih.gov
However, off-target effects remain a concern. Degradation specificity can be compromised if the PROTAC brings the E3 ligase into proximity with proteins other than the intended target, leading to their ubiquitination and degradation. advinus.com The human genome encodes for over 600 E3 ligases, but only a handful, such as Cereblon (CRBN), Von Hippel-Lindau (VHL), mouse double minute 2 homolog (MDM2), and cellular inhibitor of apoptosis protein (cIAP), are commonly used in PROTAC design, which can limit the ability to tailor selectivity for certain targets. acs.orgmdpi.com Expanding the repertoire of available E3 ligase ligands is a key area of research to improve selectivity and broaden the range of "degradable" proteins. acs.orgnih.gov
Considerations for Cellular Permeability and Pharmacokinetic Properties
A significant hurdle for E3 ligase ligand-linker conjugates and the resulting PROTACs is their molecular size. As bifunctional molecules, they often possess high molecular weights and a large polar surface area, placing them in the "beyond Rule of 5" (bRo5) chemical space. nih.govacs.org These characteristics typically correlate with poor cell membrane permeability and oral bioavailability, which can prevent the molecule from reaching its intracellular target in sufficient concentrations. acs.orgpharmacytimes.com
The linker component plays a crucial role in modulating these properties. precisepeg.com Optimizing the linker's length, composition, rigidity, and polarity is a primary strategy for improving a PROTAC's pharmacokinetic profile. acs.orgtandfonline.com
Key Linker Optimization Strategies:
Composition: Studies have shown that switching from more flexible polyethylene (B3416737) glycol (PEG) linkers to more lipophilic alkyl linkers can increase cell permeability. acs.orgchemrxiv.org Conversely, PEG linkers can improve aqueous solubility. precisepeg.com
Rigidity: Incorporating rigid structures like piperidine (B6355638) or piperazine (B1678402) moieties into the linker can improve water solubility and cell permeability. tandfonline.comnih.gov Structural rigidification can also pre-organize the molecule into a conformation favorable for ternary complex formation. nih.gov
Chameleonic Properties: Flexible linkers can allow a PROTAC to adopt different conformations depending on its environment. It may present a more polar surface in aqueous environments (like the cytoplasm) and shield its polar groups to present a more lipophilic surface to cross the nonpolar cell membrane, a behavior described as "chameleonic". nih.gov
Prodrugs: To overcome permeability issues, a prodrug strategy can be employed where polar functional groups are masked with lipophilic groups that are cleaved once inside the cell. tandfonline.com
The table below summarizes how different linker modifications can impact the properties of these molecules.
| Linker Characteristic | Impact on Properties | Example Strategy |
|---|---|---|
| Length | Affects ternary complex geometry and stability. | Systematic variation of PEG or alkyl chain length. |
| Composition | Influences solubility, lipophilicity, and permeability. | Replacing a PEG linker with an alkyl linker to increase lipophilicity. acs.orgchemrxiv.org |
| Flexibility/Rigidity | Impacts conformational entropy, permeability, and solubility. | Incorporating rigid heterocyclic scaffolds (e.g., piperazine). nih.gov |
| Polarity | Modulates solubility and ability to cross cell membranes. | Adding polar groups to hydrophobic linkers to enhance solubility. precisepeg.com |
Molecular Mechanisms of Acquired Resistance to Targeted Protein Degradation
As with other targeted therapies, cancer cells can develop resistance to PROTACs over time. nih.gov The mechanisms of resistance are often distinct from those seen with traditional inhibitors and typically involve alterations to the protein degradation machinery itself. aacrjournals.org
One primary mechanism of acquired resistance involves genomic alterations in the components of the E3 ligase complex that is hijacked by the PROTAC. aacrjournals.org Studies have shown that cancer cells chronically exposed to VHL-based or CRBN-based PROTACs can develop resistance through mutations or loss of the respective E3 ligase or its associated components. nih.govaacrjournals.org For instance, resistance to VHL-based BET degraders has been linked to the loss of CUL2, a core component of the VHL E3 ligase complex. aacrjournals.org Similarly, resistance to CRBN-based degraders can arise from the deletion of the CRBN gene. aacrjournals.org
Interestingly, resistance is less frequently caused by mutations in the target protein that prevent PROTAC binding, which is a common resistance mechanism for traditional inhibitors. aacrjournals.org However, mutations in the target protein have been observed. For example, in prostate cancer cells treated with a PROTAC targeting the SWI/SNF complex, high-dose treatment led to point mutations in the target protein BRG1's bromodomain, where the PROTAC binds. aacrjournals.org
The ubiquitin-proteasome system (UPS) is a complex cascade involving numerous proteins. nih.gov Acquired resistance to PROTACs can result from the loss or downregulation of essential components of this pathway. aacrjournals.orgh1.co Loss-of-function screens have revealed a strong dependency on the specific E2 and E3 ubiquitin ligases engaged by the PROTAC, as well as members of the COP9 signalosome complex, for effective degradation. h1.co Cell lines that become resistant to a CRBN-based degrader may remain sensitive to a VHL-based one, and vice versa, highlighting the specificity of the resistance mechanism to the particular E3 ligase pathway being utilized. aacrjournals.orgh1.co
A significant mechanism of both intrinsic and acquired resistance to PROTACs is the increased expression of drug efflux pumps, particularly the P-glycoprotein (P-gp), also known as multidrug resistance protein 1 (MDR1), which is encoded by the ABCB1 gene. pharmaceuticalintelligence.comnih.gov These pumps are ATP-binding cassette (ABC) transporters that actively remove a wide range of substances, including large hydrophobic molecules like many PROTACs, from the cell. nih.govbiorxiv.org
Methodologies for Investigating E3 Ligase Ligand Linker Conjugate Activity
In Vitro Biochemical Assays for Ternary Complex Formation and Ubiquitination
The foundational step in the mechanism of a PROTAC is the formation of a ternary complex consisting of the target protein, the PROTAC molecule, and the E3 ligase. nih.gov Following complex formation, the E3 ligase facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. researchgate.net Several in vitro biochemical assays are essential for directly measuring these two critical events.
Ternary Complex Formation Assays: Direct evidence of a stable ternary complex is a primary indicator of a potentially effective PROTAC. Biophysical techniques are employed to characterize these interactions, measuring their affinity and stability.
Surface Plasmon Resonance (SPR): This label-free technique is used to measure the kinetics (on- and off-rates) and affinity of binding events. In a typical setup, one protein (e.g., the E3 ligase) is immobilized on a sensor chip, and the target protein is introduced along with varying concentrations of the PROTAC. An increase in signal indicates the formation of the ternary complex at the chip surface. SPR is particularly advantageous as it can provide the dissociation constant (KD) and insights into the complex's half-life, which has been shown to correlate with intracellular degradation efficacy. nih.govtandfonline.com
Isothermal Titration Calorimetry (ITC): Considered the gold standard for measuring binding thermodynamics, ITC directly measures the heat released or absorbed during a binding event. nih.gov By titrating a PROTAC into a solution containing the target protein and the E3 ligase, ITC can determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (enthalpy and entropy) of ternary complex formation. nih.gov
In Vitro Pull-Down Assays: These assays provide a qualitative or semi-quantitative method to confirm complex formation. nih.gov For example, a tagged version of the E3 ligase (e.g., His-tagged cIAP1) can be incubated with a target protein and the PROTAC. The complex can then be "pulled down" using affinity beads (e.g., Ni-NTA beads), and the presence of the target protein is detected by immunoblotting. nih.gov
In Vitro Ubiquitination Assays: Confirming that the ternary complex is productive—that is, it leads to target ubiquitination—is a crucial subsequent step. These cell-free assays reconstitute the key components of the ubiquitin-proteasome system. nih.gov
Electrophoresis-Based Ubiquitination Assay: This classic method involves incubating the purified target protein, the E3 ligase (e.g., cIAP1), an E1 activating enzyme, an E2 conjugating enzyme, ubiquitin, and ATP with the PROTAC. bpsbioscience.com The reaction mixture is then resolved by SDS-PAGE and analyzed by immunoblotting with an antibody against the target protein. A high-molecular-weight smear or distinct bands appearing above the unmodified protein indicate poly-ubiquitination. nih.gov
Proximity-Based Ubiquitination Assays (e.g., AlphaLISA®): These are homogeneous, no-wash assays that can be run in a high-throughput format. For instance, a GST-tagged target protein and biotinylated ubiquitin can be used. The formation of a ubiquitinated target is detected by adding streptavidin-coated donor beads and anti-GST-coated acceptor beads. When in proximity, the beads generate a chemiluminescent signal that is proportional to the level of ubiquitination. bpsbioscience.com This format allows for the direct comparison of ubiquitination efficiency between different PROTACs.
| Assay Type | Methodology | Key Output | Primary Use |
|---|---|---|---|
| Surface Plasmon Resonance (SPR) | Immobilized protein binding to analytes in solution | KD, kon, koff, Ternary Complex Half-life | Quantifying binding kinetics and affinity of binary and ternary complexes. nih.govtandfonline.com |
| Isothermal Titration Calorimetry (ITC) | Measures heat change upon molecular interaction | KD, Stoichiometry (n), ΔH, ΔS | Gold standard for thermodynamic characterization of binding. nih.govnih.gov |
| In Vitro Pull-Down | Affinity capture of tagged protein complexes | Qualitative/Semi-quantitative detection of complex components via Western Blot | Confirmation of ternary complex formation. nih.gov |
| In Vitro Ubiquitination | Reconstitution of ubiquitination cascade with purified components | Detection of poly-ubiquitinated target protein via Western Blot | Confirming productive ternary complex leads to target ubiquitination. nih.gov |
| AlphaLISA® Ubiquitination Assay | Proximity-based immunoassay | Quantitative measure of target ubiquitination | High-throughput screening and profiling of PROTAC-induced ubiquitination. bpsbioscience.com |
Cellular Assays for Protein Degradation Quantification
While in vitro assays confirm the fundamental mechanism, cellular assays are required to determine if a PROTAC is effective in a physiological environment, accounting for factors like cell permeability and stability. nih.gov These assays directly measure the reduction in the levels of the target protein within the cell.
These two techniques are the most common methods for quantifying protein degradation in a cellular context.
Immunoblotting (Western Blotting): This is the workhorse technique for validating PROTAC-induced protein degradation. nih.gov Cells are treated with increasing concentrations of the PROTAC for a set period. Cell lysates are then prepared, and protein levels are analyzed by SDS-PAGE and immunoblotting with a specific antibody against the target protein. A loading control (e.g., β-actin or GAPDH) is used to ensure equal protein loading. The disappearance of the band corresponding to the target protein demonstrates degradation. This method is used to determine key parameters like the DC₅₀ (concentration at which 50% of the target protein is degraded) and Dₘₐₓ (the maximum percentage of degradation achieved). proteinsimple.jpresearchgate.net To confirm that degradation is proteasome-dependent, cells can be co-treated with the PROTAC and a proteasome inhibitor like epoxomicin; this should rescue the target protein from degradation. nih.gov
Mass Spectrometry (MS)-Based Proteomics: This powerful approach provides an unbiased, global view of protein level changes across the entire proteome following PROTAC treatment. researchgate.net Techniques like Tandem Mass Tag (TMT) labeling allow for the relative quantification of thousands of proteins simultaneously from multiple samples (e.g., different PROTAC concentrations or time points). researchgate.net MS-based proteomics is crucial for:
Selectivity Profiling: It can determine if the PROTAC degrades only the intended target or if it has off-target effects, causing the degradation of other proteins. proteomics.comnih.gov
Pathway Analysis: By observing changes in the levels of other proteins, researchers can understand the downstream biological consequences of degrading the target protein. researchgate.net
Target Validation: In cases where a drug's target is unknown, a PROTAC version can be synthesized to identify the target via degradation, a method known as Targeted Degradomics. nih.gov
Fluorescence-based assays offer sensitive, real-time analysis of PROTAC activity in living cells, providing a more dynamic picture than endpoint assays like immunoblotting.
NanoBRET™ (Bioluminescence Resonance Energy Transfer): This technology is highly versatile for studying PROTACs in live cells. tandfonline.com To monitor ternary complex formation, the target protein can be fused to a NanoLuc® luciferase, and the E3 ligase (e.g., cIAP1) can be fused to a HaloTag® labeled with a fluorescent ligand. selvita.com The addition of a PROTAC brings the luciferase and fluorophore into proximity, generating a BRET signal. bmglabtech.com To measure protein degradation, a target protein endogenously tagged with a small HiBiT peptide (using CRISPR/Cas9) can be used. The addition of a LgBiT subunit reconstitutes a functional NanoLuc® luciferase. The luminescence signal is directly proportional to the amount of HiBiT-tagged target protein, and a decrease in signal over time upon PROTAC treatment indicates degradation. bmglabtech.com
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer): Similar to NanoBRET, TR-FRET is a proximity-based assay used to measure ternary complex formation. nih.gov It typically uses a long-lifetime lanthanide donor (e.g., Terbium) fused or antibody-labeled to one protein and a fluorescent acceptor (e.g., Alexa Fluor 488) on the other. nih.gov When the PROTAC brings the two proteins together, FRET occurs. The time-resolved format minimizes background fluorescence, leading to high sensitivity. TR-FRET assays are well-suited for high-throughput screening to identify and optimize PROTACs that efficiently promote ternary complex formation. nih.gov
| Assay Type | Principle | Key Parameters Measured | Main Application |
|---|---|---|---|
| Immunoblotting (Western Blot) | Antibody-based detection of proteins separated by size | DC₅₀, Dₘₐₓ, Time-course of degradation | Gold-standard validation and quantification of target protein degradation. nih.govproteinsimple.jp |
| MS-Based Proteomics | Global identification and quantification of proteins and PTMs | Degradation selectivity, Off-target effects, Pathway modulation | Unbiased assessment of PROTAC selectivity and cellular impact. researchgate.netnih.gov |
| NanoBRET™ | Energy transfer from a luciferase donor to a fluorescent acceptor | Live-cell ternary complex formation, Real-time protein degradation | Kinetic analysis of PROTAC mechanism of action in live cells. tandfonline.combmglabtech.com |
| TR-FRET | Time-resolved energy transfer between donor/acceptor fluorophores | Ternary complex formation efficiency (EC₅₀) | High-throughput screening and characterization of ternary complex formation. nih.govnih.gov |
Genomic and Proteomic Screening Approaches for E3 Ligase Ligand-Linker Conjugate Research
To broaden the application of PROTAC technology and understand mechanisms of resistance, large-scale screening approaches are invaluable. These methods can identify new E3 ligases, new degradable targets, and cellular factors that influence PROTAC efficacy.
Genomic Screening (CRISPR-Cas9): Genome-wide CRISPR screens are powerful tools for identifying genes that mediate sensitivity or resistance to a given PROTAC. nih.gov In a resistance screen, a population of cells expressing a library of single-guide RNAs (sgRNAs) is treated with a PROTAC at a lethal or growth-inhibitory concentration. Cells that survive are enriched for sgRNAs that target genes whose loss confers resistance. biorxiv.org These screens can identify:
Essential E3 Ligase Components: Knocking out the specific E3 ligase (e.g., cIAP1) or essential components of its complex should confer resistance, thus validating the PROTAC's intended mechanism.
Mechanisms of Resistance: Resistance can arise from mutations in the target protein, the E3 ligase, or pathways that regulate their expression. nih.gov
Synthetic Lethal Partners: CRISPR screens can identify proteins whose loss is lethal only in the presence of another genetic alteration, which could be mimicked by degrading a specific oncoprotein with a PROTAC. aacrjournals.org
Proteomic Screening: Mass spectrometry-based proteomics can be used in a high-throughput screening format to assess the activity of entire libraries of PROTACs.
High-Throughput Degradation Screening: By multiplexing samples with TMT or other labeling strategies, it's possible to rapidly screen hundreds or thousands of compounds for their ability to degrade a specific protein of interest. sapient.bio This allows for the rapid exploration of different linkers, E3 ligase ligands, and attachment points to optimize degradation potency and selectivity.
Identifying New E3 Ligase Ligands: Chemical proteomics approaches can be used to screen compound libraries for binders to specific E3 ligases. For example, a library of electrophilic fragments was screened to identify a covalent recruiter for the E3 ligase DCAF11. nih.gov
Global Proteome and PTM Profiling: Deep proteomic analysis can provide a comprehensive map of how a cell responds to a PROTAC. This includes not only identifying off-target degradation but also changes in post-translational modifications (PTMs) like phosphorylation and ubiquitination, offering deep mechanistic insights into the cellular response. proteomics.comsapient.bio
Future Directions in E3 Ligase Ligand Linker Conjugate Research
Expanding the Repertoire of Ligandable E3 Ligases
The vast majority of PROTACs developed to date recruit one of two E3 ligases: Cereblon (CRBN) or von Hippel-Lindau (VHL). nih.govnih.gov This limited repertoire presents a significant bottleneck, as the expression levels and activity of CRBN and VHL can vary between different tissues and disease states, and reliance on them restricts the scope of achievable protein degradation. nih.govtandfonline.com Consequently, a major thrust in TPD research is the expansion of the E3 ligase toolbox.
There are over 600 E3 ligases in the human genome, representing a large, untapped pool that could be hijacked for TPD. nih.gov Expanding the range of usable E3 ligases could offer several key advantages:
Tissue and Cell-Type Specificity: Recruiting E3 ligases with restricted expression patterns could enable the degradation of a target protein only in specific cells or tissues, thereby minimizing off-target effects and on-target toxicities in healthy tissues. tandfonline.comccspublishing.org.cnyoutube.com
Overcoming Resistance: If a cancer develops resistance to a CRBN-based degrader, a PROTAC that utilizes a different E3 ligase could provide an alternative therapeutic strategy. nih.gov
Broader Target Scope: Some proteins may not form a productive ternary complex with CRBN or VHL but may be amenable to degradation by another E3 ligase. nih.gov
Researchers are employing several strategies to identify and validate novel E3 ligases. Genome-wide screening approaches, such as CRISPR screens and open reading frame (ORF) evaluations, have been used to identify new proteins that can function as potent degraders. in-part.com One such screen by researchers at the University of Toronto identified several new candidates, including one that demonstrated significantly more potent degradation (~85%) compared to CRBN (~20%) for a given target. in-part.com Furthermore, systematic characterization of E3 ligases based on criteria like chemical ligandability, expression patterns, and protein-protein interaction (PPI) data is being used to prioritize promising candidates. nih.govresearcher.liferepec.org An initiative to systematically analyze E3 ligases using 30 large-scale data sets identified 76 candidates as promising for PROTAC development and made this information available through a web portal (E3Atlas) to aid researchers. nih.govresearcher.liferepec.org
| E3 Ligase | Ligase Family/Type | Significance/Rationale for Use | Reference |
|---|---|---|---|
| MDM2 (Murine Double Minute 2) | RING Finger | Well-characterized, with existing small-molecule ligands (e.g., Nutlin-3). A target in its own right in oncology. | nih.govnih.gov |
| IAP (Inhibitor of Apoptosis Protein) | RING Finger | Ligands are available and have been used in PROTAC design. Plays a role in cell death pathways. | nih.govnih.govnih.gov |
| RNF43/ZNRF3 (Ring Finger Protein 43/Zinc and Ring Finger 3) | RING Finger | Cell-surface E3 ligases, enabling degradation of transmembrane and extracellular proteins via PROteolysis-TArgeting Antibodies (PROTABs). researchgate.net Wnt-responsive, offering potential for cancer-specific degradation. researchgate.net | researchgate.net |
| TRIM25 (Tripartite Motif Containing 25) | TRIM (RING Finger) | Plays a role in immune response and has been shown to target proteins like P53 for degradation. | nih.gov |
| SPOP (Speckle-type POZ protein) | Cullin-RING | Substrate adaptor for the CUL3 ligase complex; mutations are common in prostate and endometrial cancers. | researcher.life |
Strategies for Overcoming Resistance Mechanisms
As with any targeted therapy, acquired resistance is a significant clinical challenge for E3 ligase ligand-linker conjugates. nih.gov The primary mechanism of action for PROTACs relies on a functional ubiquitin-proteasome system (UPS). Therefore, resistance can emerge from genetic alterations that disrupt this pathway.
Key determinants of resistance have been identified through loss-of-function screens and the analysis of resistant cell lines. nih.govacs.org These studies reveal that resistance often converges on the impairment of the engaged ubiquitin transfer pathway. nih.gov Common mechanisms include:
Mutations in the E3 Ligase: Mutations or downregulation of the recruited E3 ligase (e.g., CRBN) or its associated components, such as CUL2 (for VHL-based PROTACs), can prevent the formation of a functional degradation complex. acs.org
Mutations in the E2 Ubiquitin-Conjugating Enzyme: Loss of function of specific E2 enzymes, like UBE2G1, has been shown to confer resistance to CRBN-based degraders. acs.org
Target Protein Mutations: While less common than with traditional inhibitors, mutations in the target protein that prevent PROTAC binding can also lead to resistance. However, a key advantage of PROTACs is their potential to degrade mutated proteins that have conferred resistance to inhibitors. ccspublishing.org.cn
Several strategies are being developed to circumvent these resistance mechanisms. A primary approach involves switching to a PROTAC that utilizes a different E3 ligase. nih.gov For instance, a cell line that becomes resistant to a CRBN-based degrader may remain sensitive to a VHL-based one, and vice-versa. nih.gov Other innovative approaches include the development of dual-target or combination therapies. For example, researchers have designed dual PROTACs capable of degrading multiple proteins simultaneously, such as BCL-XL and BCL-2, to tackle complex resistance pathways. nih.gov Combining PROTACs with molecular glues or other targeted therapies is also being explored to create synergistic effects and overcome resistance. precisepeg.com
| Resistance Mechanism | Description | Strategy to Overcome | Reference |
|---|---|---|---|
| Downregulation or mutation of recruited E3 ligase (e.g., CRBN) | The cell reduces the amount of or alters the E3 ligase, preventing the PROTAC from hijacking the degradation machinery. | Switch to a PROTAC recruiting a different E3 ligase (e.g., VHL, IAP). | nih.gov |
| Loss of E3 ligase complex components | Mutations in essential partners of the E3 ligase, such as CUL2 for the VHL complex, disrupt its function. | Utilize a degrader that relies on a different E3 ligase complex. | acs.org |
| Impairment of E2 enzymes | Loss-of-function mutations in specific E2 conjugating enzymes (e.g., UBE2G1) can halt the ubiquitin transfer cascade. | Develop degraders that can function with alternative E2 enzymes or recruit different E3s. | acs.org |
| Target protein overexpression | Cancer cells produce the target protein at such high levels that the PROTAC cannot degrade it sufficiently. | PROTACs can often overcome this due to their catalytic nature, but combination with other therapies may be required. | ccspublishing.org.cn |
Development of E3 Ligase Ligand-Linker Conjugates for Novel Target Classes
A major advantage of TPD is its potential to target proteins previously considered "undruggable" with conventional small-molecule inhibitors. tandfonline.comdrugdiscoveryonline.comsapient.bio These include proteins that lack active enzymatic sites, such as scaffold proteins and transcription factors, which are often central to disease pathology. youtube.comnih.gov PROTACs only require a binding pocket on the target protein, not functional inhibition, greatly expanding the targetable landscape. nih.gov
Research is now pushing these boundaries even further, designing conjugates to degrade novel classes of biomolecules beyond intracellular proteins. This has led to the development of several new chimeric molecule types:
RIBOTACs (Ribonuclease Targeting Chimeras): These molecules are designed to degrade RNA instead of proteins. They work by recruiting a ribonuclease (an RNA-degrading enzyme) to a specific target RNA, leading to its cleavage and destruction. nih.gov This opens up the possibility of targeting non-coding RNAs or disease-associated messenger RNAs (mRNAs). For example, the E3 ligase MEX-3C has been identified as an RNA-binding ubiquitin ligase that links ubiquitination to mRNA degradation, providing a potential pathway to exploit for this purpose. embopress.org
LYTACs (Lysosome Targeting Chimeras): To address extracellular and membrane-bound proteins, which are inaccessible to the intracellular proteasome, LYTACs have been developed. These conjugates link a target-binding moiety to a ligand that engages a cell-surface lysosome-targeting receptor, leading to the internalization and lysosomal degradation of the entire complex. nih.gov
PROTABs (PROteolysis-TArgeting Antibodies): This strategy uses antibodies to tether cell-surface E3 ligases like RNF43 and ZNRF3 to a target transmembrane protein, inducing its degradation. researchgate.net This approach combines the specificity of antibodies with the catalytic degradation of TPD.
AUTACs/ATTECs (Autophagy-Targeting Chimeras/Autophagosome-Tethering Compounds): These molecules are designed to degrade larger protein aggregates or even entire organelles by hijacking the autophagy pathway, which is responsible for clearing bulk cytoplasmic contents. ccspublishing.org.cnnih.gov
| Technology | Target Class | Mechanism of Action | Reference |
|---|---|---|---|
| PROTACs | "Undruggable" intracellular proteins (e.g., transcription factors, scaffold proteins) | Recruits an E3 ligase to the target protein for proteasomal degradation. | youtube.comnih.gov |
| RIBOTACs | RNA (e.g., mRNA, non-coding RNA) | Recruits a ribonuclease to the target RNA for cleavage and degradation. | nih.gov |
| LYTACs | Extracellular and transmembrane proteins | Tethers the target protein to a lysosome-shuttling receptor for internalization and lysosomal degradation. | nih.gov |
| PROTABs | Transmembrane proteins | Uses an antibody to link a cell-surface E3 ligase (e.g., RNF43) to a target receptor, inducing degradation. | researchgate.net |
| AUTACs/ATTECs | Protein aggregates, organelles | Induces target-specific autophagy for degradation in the lysosome. | ccspublishing.org.cnnih.gov |
Integration of Multi-Omics Data for Rational Conjugate Design
The design of effective and specific E3 ligase ligand-linker conjugates is a complex multivariate problem. Rational design requires a deep understanding of the interactions between the conjugate, the E3 ligase, and the target protein within the complex cellular environment. To address this, researchers are increasingly turning to multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics to build a holistic view of the biological system. nih.govarxiv.org
The integration of these large-scale datasets can inform rational conjugate design in several key ways:
Target and Ligase Identification: Proteomics and transcriptomics can identify which E3 ligases are expressed, and at what levels, in specific cancer cells versus healthy cells. nautilus.bio This is crucial for selecting a ligase that will confer tumor-selective degradation. nautilus.bio
Biomarker Discovery: Multi-omics analysis of patient samples can identify biomarkers that predict response or resistance to a particular degrader. drugdiscoverynews.com
Understanding Off-Target Effects: Global proteomics can provide an unbiased assessment of a degrader's specificity by measuring its effect on the entire proteome, ensuring that only the intended target is degraded. sapient.bionautilus.bio For example, proteomics was used to confirm that a BCL-XL PROTAC selectively reduced its target without affecting other proteins. nautilus.bio
Mechanistic Insights: Integrating phosphoproteomics, transcriptomics, and metabolomics can generate mechanistic hypotheses about how a degrader affects cellular signaling, gene regulation, and metabolic pathways. embopress.orgresearchgate.net Computational pipelines like COSMOS (Causal Oriented Search of Multi-Omics Space) use prior knowledge of biological networks to interpret multi-omics data and explain how cellular processes are causally linked. embopress.orgresearchgate.net
| Omics Type | Application in Conjugate R&D | Reference |
|---|---|---|
| Proteomics | Quantify target protein and E3 ligase expression levels across tissues; assess selectivity and identify off-target effects; monitor for resistance mechanisms. | sapient.bionautilus.bio |
| Transcriptomics (RNA-seq) | Measure mRNA levels of E3 ligases and targets to infer expression; identify gene regulatory networks affected by degradation. | embopress.orgnih.gov |
| Genomics (DNA-seq) | Identify mutations in E3 ligase or target protein genes that could confer resistance. | drugdiscoverynews.com |
| Phosphoproteomics | Elucidate changes in signaling pathways (e.g., kinase activity) downstream of target degradation. | embopress.orgresearchgate.net |
| Metabolomics | Understand how the degradation of a target protein impacts cellular metabolism. | drugdiscoverynews.comembopress.org |
Q & A
Q. How to optimize tissue-specific delivery and quantify conjugate disposition in vivo using advanced MSI workflows?
- Methodological Answer : Apply matrix-assisted laser desorption/ionization (MALDI)-MSI with isotopic labeling for spatial quantification. Normalize signal intensity to internal standards (e.g., deuterated analogs). Correlate MSI data with pharmacokinetic parameters (Cmax, AUC) from LC-MS/MS plasma analysis .
Q. What strategies mitigate off-target effects when profiling this compound in complex biological systems?
- Methodological Answer : Implement a multi-omics deconvolution approach:
- Transcriptomics : RNA-seq to identify compensatory pathways.
- Metabolomics : Track downstream metabolic perturbations.
- DIA proteomics : Differentiate direct vs. indirect substrates using time-resolved degradation profiles .
Q. How to ensure reproducibility when linking proteomic datasets from public repositories with in-house data?
Q. What in silico tools predict the impact of linker modifications on proteasome recruitment efficiency?
- Methodological Answer : Leverage molecular dynamics simulations to model ternary complex (ligand-linker-E3-substrate) flexibility. Train machine learning models on published degradation data (e.g., pDC50) using features like linker hydrophobicity, rigidity, and solvent-accessible surface area. Validate predictions with SPR binding assays .
Critical Evaluation Guidelines for Research
- Data Contradictions : Cross-validate findings using orthogonal assays (e.g., genetic rescue alongside proteomics) and assess confounding variables (e.g., cell cycle stage, stress conditions) .
- Methodological Flaws : Scrutinize sample preparation (e.g., protease inhibition during lysis) and statistical power (e.g., n ≥ 3 biological replicates) .
- Reproducibility : Share raw data, code, and protocols via repositories like Zenodo or GitHub to enable independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
